molecular formula C14H21Cl2N3 B1521532 methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride CAS No. 1193390-34-9

methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride

Cat. No.: B1521532
CAS No.: 1193390-34-9
M. Wt: 302.2 g/mol
InChI Key: YKIVLXCSRAEBLR-UHFFFAOYSA-N
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Description

Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride is a chemical compound with the molecular formula C14H19N3·2HCl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride typically involves the following steps:

  • Formation of 1-methyl-5-phenyl-1H-pyrazol-3-yl: This can be achieved by reacting phenylhydrazine with a suitable ketone under acidic conditions.

  • Alkylation: The resulting pyrazole is then alkylated with an appropriate alkyl halide to introduce the propylamine group.

  • Formation of Dihydrochloride: The final step involves treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups or other oxidized forms back to amines.

  • Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and iron (Fe) in acidic conditions.

  • Substitution: Substitution reactions often use alkyl halides and strong bases or acids.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxyl derivatives.

  • Reduction: Amine derivatives, hydrazine derivatives.

  • Substitution: Alkylated pyrazoles, halogenated pyrazoles.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: Another pyrazole derivative with similar structural features.

  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine: A related compound used in drug synthesis.

Uniqueness: Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-methyl-3-(1-methyl-5-phenylpyrazol-3-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c1-15-10-6-9-13-11-14(17(2)16-13)12-7-4-3-5-8-12;;/h3-5,7-8,11,15H,6,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIVLXCSRAEBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NN(C(=C1)C2=CC=CC=C2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
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methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
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methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
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methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
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methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride
Reactant of Route 6
methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine dihydrochloride

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